molecular formula C11H13N3O2 B1606618 4-Nitrogramine CAS No. 7150-46-1

4-Nitrogramine

Cat. No. B1606618
Key on ui cas rn: 7150-46-1
M. Wt: 219.24 g/mol
InChI Key: NTWUAOHAQNZERF-UHFFFAOYSA-N
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Patent
US07947677B2

Procedure details

N,N,N′,N′-Tetramethyldiaminomethane (2.2 mL, 15.6 mol) in acetic acid (30 mL) was added dropwise over 60 min to a solution of 4-nitroindole (2.30 g, 14.2 mol) in acetic acid (30 mL). After 3.5 h, the reaction was cooled to 0° C., and 20% aqueous sodium hydroxide was added to adjust the pH to 11. The mixture was extracted with CHCl3 (3×300 mL) and the combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo to give the title compound. MS: ml/=220 (M+1).
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN([CH2:4][N:5]([CH3:7])[CH3:6])C.[N+:8]([C:11]1[CH:19]=[CH:18][CH:17]=[C:16]2[C:12]=1[CH:13]=[CH:14][NH:15]2)([O-:10])=[O:9].[OH-].[Na+]>C(O)(=O)C>[CH3:7][N:5]([CH3:6])[CH2:4][C:13]1[C:12]2[C:16](=[CH:17][CH:18]=[CH:19][C:11]=2[N+:8]([O-:10])=[O:9])[NH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.2 mL
Type
reactant
Smiles
CN(C)CN(C)C
Name
Quantity
2.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=CNC2=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CHCl3 (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
CN(CC1=CNC2=CC=CC(=C12)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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